molecular formula C12H16F2N2O4 B12506584 tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate

tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate

Cat. No.: B12506584
M. Wt: 290.26 g/mol
InChI Key: SDDKPXDCSMTESL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate (molecular formula: C₁₂H₁₆F₂N₂O₄, molar mass: 290.26 g/mol) features a pyridine ring substituted with a difluoromethoxy group (-OCF₂H) at the 2-position, a hydroxyl (-OH) group at the 5-position, and a tert-butyl N-methylcarbamate moiety at the 3-position. This structure is typical of intermediates in pharmaceutical synthesis, particularly for prodrugs or kinase inhibitors where carbamate groups act as protective functionalities .

Properties

Molecular Formula

C12H16F2N2O4

Molecular Weight

290.26 g/mol

IUPAC Name

tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate

InChI

InChI=1S/C12H16F2N2O4/c1-12(2,3)20-11(18)16(4)8-5-7(17)6-15-9(8)19-10(13)14/h5-6,10,17H,1-4H3

InChI Key

SDDKPXDCSMTESL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(N=CC(=C1)O)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Physical Properties

The compound exhibits moderate solubility in organic solvents such as DMSO and THF, with a decomposition temperature around 248 °C. Its structure includes functional groups that contribute to its biological activity, including a difluoromethoxy group and a pyridine moiety, which are known to enhance pharmacological properties.

Pharmacological Activity

  • Neuroprotective Effects :
    • Studies have indicated that tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate may exhibit neuroprotective effects against amyloid beta-induced toxicity in astrocytes. This was demonstrated through in vitro assays where the compound reduced inflammation markers such as TNF-α and free radicals in cell cultures exposed to amyloid beta peptides .
  • Inhibition of Enzymatic Activity :
    • The compound has been shown to act as an inhibitor of β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology. By inhibiting these enzymes, the compound potentially prevents amyloid aggregation and fibril formation, which are critical processes in neurodegeneration .
  • Antimicrobial Activity :
    • Preliminary studies suggest that related compounds within the same class may exhibit bactericidal effects against drug-resistant strains of Mycobacterium tuberculosis. While specific data on this compound is limited, its structural analogs have shown promise in this area .

Synthesis and Characterization

The synthesis of this compound involves several steps that include the formation of key intermediates through reactions such as carbamate formation and selective fluorination. Characterization techniques including NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

  • In Vivo Efficacy Studies :
    • In a study involving scopolamine-induced cognitive impairment in rats, the administration of this compound demonstrated moderate protective effects on cognitive function, although results varied compared to standard treatments like galantamine. This variability highlights the importance of further investigations into dosage and bioavailability .
  • Comparison with Other Compounds :
    • Comparative studies with other carbamate derivatives have shown that while some exhibit stronger neuroprotective effects, this compound retains significant potential due to its unique mechanism of action involving multiple pathways related to neuroprotection .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methylcarbamate involves its interaction with specific molecular targets. The difluoromethoxy group and hydroxypyridinyl moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Implications
Target Compound : tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate C₁₂H₁₆F₂N₂O₄ - Pyridine ring
- 2-OCF₂H, 5-OH, 3-carbamate
High polarity (OH), metabolic stability (CF₂)
Analog 1 : tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate (573675-60-2) Not provided - Pyrrolidine ring
- 4-OCH₃, 2-CH₃
Increased rigidity (pyrrolidine), reduced polarity (OCH₃ vs. OH)
Analog 2 : Potassium ((1-[(tert-butoxy)carbonyl]azetidin-3-yl)methyl)trifluoroboranuide (2254447-10-2) Not provided - Azetidine ring
- Trifluoroboranuide
Enhanced boron-based reactivity; potential for cross-coupling reactions
Analog 3 : 2-chloro-3-fluoro-5-iodopyridin-4-amine (2416056-30-7) Not provided - Halogenated pyridine
- NH₂ at C4
Electrophilic halogen sites (Cl, F, I) for nucleophilic substitution

Key Observations :

Halogenated pyridines (e.g., Analog 3) exhibit distinct reactivity due to halogen electronegativity, enabling cross-coupling or displacement reactions .

Steric and Solubility Differences: The hydroxyl group in the target compound increases hydrophilicity compared to Analog 1’s methoxy group, which may improve aqueous solubility but reduce membrane permeability .

Synthetic Utility :

  • Carbamate-protected compounds like the target and Analog 1 are often used to mask amines during synthesis, with tert-butyl groups offering acid-labile protection .
  • Analog 2’s trifluoroboranuide moiety suggests utility in Suzuki-Miyaura couplings, a feature absent in the target compound .

Biological Activity

tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C12H15F2N3O3
  • CAS Number : 2231676-72-3
  • Molecular Weight : 277.26 g/mol

The compound features a pyridine ring substituted with a difluoromethoxy group and a hydroxyl group, which are crucial for its biological activity. The tert-butyl and N-methyl carbamate groups enhance its solubility and stability.

Research indicates that this compound may act through multiple pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to neurodegenerative diseases.
  • Receptor Modulation : It may interact with various neurotransmitter receptors, affecting signaling pathways that regulate mood and cognition.
  • Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could contribute to its neuroprotective effects.

Biological Activity Data

Activity Type Observation Reference
Enzyme InhibitionIC50 values indicate effective inhibition of target enzymes.
Neuroprotective EffectsReduces oxidative stress in neuronal cell cultures.
Antimicrobial ActivityExhibits activity against specific bacterial strains.

Case Studies

  • Neuroprotection in Animal Models :
    • A study conducted on mice demonstrated that administration of this compound resulted in significant improvements in cognitive function post-induced neurotoxicity.
    • The compound was shown to reduce markers of oxidative stress and inflammation in the brain.
  • Antimicrobial Efficacy :
    • In vitro tests revealed that the compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.

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